1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine
Brand Name: Vulcanchem
CAS No.: 2096339-39-6
VCID: VC2725449
InChI: InChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)20-10-8-9-19(17-20)18-25-13-15-26(16-14-25)21-11-6-5-7-12-21/h5-12,17H,13-16,18H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C23H31BN2O2
Molecular Weight: 378.3 g/mol

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine

CAS No.: 2096339-39-6

Cat. No.: VC2725449

Molecular Formula: C23H31BN2O2

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine - 2096339-39-6

Specification

CAS No. 2096339-39-6
Molecular Formula C23H31BN2O2
Molecular Weight 378.3 g/mol
IUPAC Name 1-phenyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Standard InChI InChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)20-10-8-9-19(17-20)18-25-13-15-26(16-14-25)21-11-6-5-7-12-21/h5-12,17H,13-16,18H2,1-4H3
Standard InChI Key LWYSIPMQLIRJLX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C4=CC=CC=C4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C4=CC=CC=C4

Introduction

Chemical Identity and Physical Properties

1-Phenyl-3-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-piperazine is an organic compound with considerable complexity in its molecular architecture. The compound features a piperazine core with both phenyl and boronate-containing substituents.

Basic Identifiers

The compound is characterized by the following identifiers:

  • CAS Registry Number: 2096339-39-6

  • Molecular Formula: C23H31BN2O2

  • Molecular Weight: 378.3 g/mol

  • IUPAC Name: 1-phenyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine

Structural Features

The molecule consists of several distinct structural elements:

  • A piperazine heterocyclic ring (six-membered ring with two nitrogen atoms at positions 1 and 4)

  • A phenyl group directly attached to one of the piperazine nitrogen atoms

  • A benzyl group (phenylmethyl) connecting to another nitrogen of the piperazine ring

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at the para position of the benzyl group

Physical and Chemical Data

Table 1: Physical and Chemical Properties of 1-Phenyl-3-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-piperazine

PropertyValueSource
Molecular Weight378.3 g/mol
Physical StateSolid
Standard InChIInChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)20-10-8-9-19(17-20)18-25-13-15-26(16-14-25)21-11-6-5-7-12-21/h5-12,17H,13-16,18H2,1-4H3
Standard InChIKeyLWYSIPMQLIRJLX-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C4=CC=CC=C4
PubChem Compound71306533
Purity (Commercial)≥98%

Structural Analysis and Chemical Reactivity

The compound combines several functional groups that contribute to its chemical behavior and potential utility in synthetic applications.

Functional Group Analysis

The molecule contains several key functional groups that define its reactivity profile:

  • Piperazine Core: The piperazine heterocycle provides two nitrogen atoms that can act as nucleophiles in various reactions. This structural element is common in pharmaceutically active compounds and serves as a valuable scaffold in medicinal chemistry.

  • Pinacol Boronate Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group represents a protected form of a boronic acid. This group is particularly valuable for cross-coupling reactions, especially Suzuki-Miyaura coupling, where it can react with aryl halides to form new carbon-carbon bonds.

  • Benzyl Linkage: The methylene bridge connecting the piperazine to the boronate-substituted phenyl ring provides conformational flexibility to the molecule and can participate in certain reactions like hydrogenolysis.

CompoundKey ReagentsSolventTemperatureTimeYieldReference
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazineTMSOTf, 6-dimethylpyridineDCM0°C to RT3h72%
1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazineNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Applications in Chemical Research

1-Phenyl-3-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-piperazine has potential applications in several research domains, particularly in medicinal chemistry and organic synthesis.

Synthetic Applications

The boronate ester functionality makes this compound particularly valuable in synthetic organic chemistry:

  • Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, allowing for the construction of more complex molecules with biaryl motifs.

  • Functional Group Interconversion: The boronate group can be converted to various other functional groups, including hydroxyl, amino, halide, and others, providing versatile synthetic pathways.

  • Molecular Diversification: The compound can serve as a platform for generating diverse chemical libraries through modifications at multiple sites.

Comparison with Structural Analogs

Understanding the relationship between 1-Phenyl-3-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-piperazine and its structural analogs provides valuable context for its chemical behavior and potential applications.

Positional Isomers

A closely related compound is 1-Phenyl-4-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-piperazine (CAS: 2055752-24-2), which differs in the position of substitution on the piperazine ring (position 4 versus position 3) . This subtle difference can affect the three-dimensional arrangement of the molecule and potentially its biological activity and chemical reactivity.

Related Boronate-Containing Piperazines

Table 3: Comparison of Related Boronate-Containing Piperazine Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
1-Phenyl-3-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-piperazine2096339-39-6C23H31BN2O2378.3Subject compound
1-Phenyl-4-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-piperazine2055752-24-2C23H31BN2O2378.3Position 4 substitution on piperazine
1-[4-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-phenyl]-piperazine912369-50-7C16H25BN2O2288.19Direct phenyl-piperazine connection, no benzyl
1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine883738-27-0C18H29BN2O2316.25N-methyl instead of N-phenyl
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine1245505-23-0C17H27BN2O2302.2No phenyl group

Future Research Directions

The unique structural features of 1-Phenyl-3-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-piperazine suggest several promising avenues for future research:

Synthetic Methodology Development

  • Optimized Synthesis: Development of more efficient and scalable synthetic routes to access this compound and related derivatives.

  • Green Chemistry Approaches: Exploration of environmentally friendly synthetic methods, reducing solvent use and employing catalytic processes.

  • Flow Chemistry Applications: Investigation of continuous flow processes for the synthesis of boronate-containing piperazine derivatives.

Medicinal Chemistry Investigations

  • Structure-Activity Relationship Studies: Systematic modification of the compound's structure to explore the effect on potential biological activities.

  • Target Identification: Determination of potential biological targets for this compound and structurally related analogs.

  • Pharmacokinetic Profiling: Investigation of ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound and its derivatives.

Materials Science Applications

  • Polymer Chemistry: Exploration of the compound's utility in polymer science, potentially as a monomer or cross-linking agent.

  • Coordination Chemistry: Investigation of the compound's ability to form complexes with transition metals for catalytic applications.

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